molecular formula C12H15NO2 B11762161 (S)-Ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate

(S)-Ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate

Cat. No.: B11762161
M. Wt: 205.25 g/mol
InChI Key: UBJMPCLTXLHGKE-LBPRGKRZSA-N
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Description

(S)-Ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate is a chiral compound with a unique structure that includes an indene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as indene and ethyl chloroformate.

    Formation of Intermediate: Indene undergoes a series of reactions, including hydrogenation and amination, to form the intermediate compound.

    Final Step: The intermediate is then reacted with ethyl chloroformate under controlled conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the synthesis in batches.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-Ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include:

    Oxidized Derivatives: Compounds with additional oxygen functionalities.

    Reduced Derivatives: Compounds with reduced double bonds or carbonyl groups.

    Substituted Derivatives: Compounds with various substituents replacing the amino group.

Scientific Research Applications

(S)-Ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-Ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate biochemical pathways related to inflammation, pain, or other physiological processes.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1H-inden-1-one Derivatives: These compounds share the indene ring system and exhibit similar chemical properties.

    Indole Derivatives: Compounds with an indole ring structure that have comparable biological activities.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

ethyl (1S)-1-amino-2,3-dihydroindene-1-carboxylate

InChI

InChI=1S/C12H15NO2/c1-2-15-11(14)12(13)8-7-9-5-3-4-6-10(9)12/h3-6H,2,7-8,13H2,1H3/t12-/m0/s1

InChI Key

UBJMPCLTXLHGKE-LBPRGKRZSA-N

Isomeric SMILES

CCOC(=O)[C@@]1(CCC2=CC=CC=C21)N

Canonical SMILES

CCOC(=O)C1(CCC2=CC=CC=C21)N

Origin of Product

United States

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